molecular formula C22H23ClN4O B2562370 1-(4-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide CAS No. 2034393-44-5

1-(4-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2562370
CAS No.: 2034393-44-5
M. Wt: 394.9
InChI Key: AIMWQVRLCFFYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H23ClN4O and its molecular weight is 394.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(4-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the synthesis, biological activities, and relevant case studies concerning this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyclopentanecarboxamide backbone and the introduction of various functional groups such as the chlorophenyl and pyrazolyl moieties. The methodologies often employ standard laboratory reagents and conditions, ensuring high yields and purity of the final product.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent. For example, related compounds with similar structures have demonstrated significant inhibitory effects on glioblastoma cell lines. One study reported that a structurally similar compound exhibited low micromolar activity against AKT2/PKBβ, a critical kinase involved in glioma malignancy and patient survival rates . The ability to inhibit 3D neurosphere formation in glioma stem cells further underlines its therapeutic potential.

2. Enzyme Inhibition

The compound has shown promise in inhibiting various enzymes, particularly kinases which play pivotal roles in cancer progression. The inhibition of AKT signaling pathways has been identified as a crucial mechanism through which these compounds exert their anticancer effects .

3. Antibacterial Activity

While primarily focused on anticancer properties, some derivatives have also been evaluated for antibacterial activity. For instance, compounds with similar structural features have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.

Case Studies

Several case studies provide insights into the biological activity of related compounds:

Study Compound Activity Findings
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazolesAnticancerInhibited glioblastoma growth, low cytotoxicity towards non-cancerous cells
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleEnzyme InhibitionStrong inhibitory activity against urease
Various pyrazole derivativesInsecticidal/FungicidalGood activity against Mythimna separate and Pyricularia oryae

The mechanism through which this compound exerts its biological effects primarily involves interaction with specific protein targets. For instance, inhibition of the AKT pathway is significant for its anticancer properties. Additionally, docking studies have suggested favorable interactions with amino acids at active sites of target enzymes, enhancing our understanding of its pharmacological profile .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O/c1-27-20(10-13-26-27)19-9-4-16(14-24-19)15-25-21(28)22(11-2-3-12-22)17-5-7-18(23)8-6-17/h4-10,13-14H,2-3,11-12,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMWQVRLCFFYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.